T-BUTYLTRI-N-BUTYLTIN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

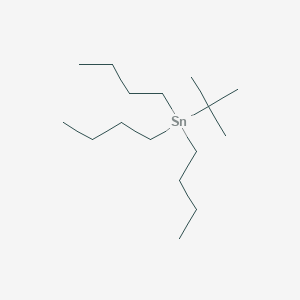

T-BUTYLTRI-N-BUTYLTIN is an organotin compound characterized by the presence of three butyl groups and one tert-butyl group attached to a tin atom. Organotin compounds, including tributyl(tert-butyl)stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Mécanisme D'action

Target of Action

Tributyl(tert-butyl)stannane, also known as Tributyltin hydride, is primarily used as a reagent in organic synthesis . Its primary targets are organic halides and related groups .

Mode of Action

Tributyl(tert-butyl)stannane interacts with its targets through a radical chain mechanism . When combined with azobisisobutyronitrile (AIBN) or irradiated with light, it converts organic halides and related groups to the corresponding hydrocarbon . This process involves the radical Bu3Sn , which abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain .

Biochemical Pathways

The compound is a very good radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen . This property allows it to cleave homolytically . It is used in various reactions such as the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .

Pharmacokinetics

It is known that the compound is a distillable liquid that is mildly sensitive to air, decomposing to (bu3sn)2o . It is soluble in organic solvents .

Result of Action

The result of Tributyl(tert-butyl)stannane’s action is the conversion of organic halides and related groups to the corresponding hydrocarbon . This conversion is achieved through a radical chain mechanism .

Action Environment

The action of Tributyl(tert-butyl)stannane can be influenced by environmental factors. For instance, it is mildly sensitive to air . Moreover, its high toxicity and high fat solubility (lipophilicity) can limit its use . Therefore, with few exceptions, the use of tin hydrides should be avoided . The catalytic use of this reagent with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes are possible alternatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

T-BUTYLTRI-N-BUTYLTIN can be synthesized through various methods. One common approach involves the reduction of tributyltin chloride with lithium aluminium hydride. This method is widely used due to its efficiency and the availability of the reagents . Another method involves the reduction of tributyltin oxide with polymethylhydrosiloxane, which yields the desired stannane under reduced pressure .

Industrial Production Methods

In industrial settings, the production of tributyl(tert-butyl)stannane often involves large-scale reduction reactions using similar reagents. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

T-BUTYLTRI-N-BUTYLTIN undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.

Substitution Reactions: It can participate in substitution reactions where the tin-hydrogen bond is cleaved homolytically.

Dehalogenation: It is used in dehalogenation reactions to remove halogen atoms from organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with tributyl(tert-butyl)stannane include azobisisobutyronitrile (AIBN) and light irradiation, which facilitate radical chain mechanisms . The reactions typically occur under mild conditions, making the compound a versatile reagent in organic synthesis.

Major Products

The major products formed from reactions involving tributyl(tert-butyl)stannane depend on the specific reaction type. For example, in reduction reactions, the primary products are hydrocarbons, while in dehalogenation reactions, the halogen-free organic molecules are obtained .

Applications De Recherche Scientifique

Biocidal Applications

TBT has been extensively used as a biocide in various settings:

- Antifouling Agents : TBT was predominantly used in antifouling paints to prevent the growth of marine organisms on ship hulls. This application significantly reduced maintenance costs and improved vessel efficiency by minimizing drag caused by biofouling .

- Wood Preservation : TBT compounds are also utilized in wood preservatives to protect against fungal decay and insect damage. Their efficacy in this area stems from their ability to disrupt cellular processes in pests .

Case Study: Antifouling Paints

A study conducted on the environmental impact of TBT concluded that while it effectively prevents biofouling, it poses significant risks to marine ecosystems. The compound has been found to bioaccumulate in marine organisms, leading to toxic effects on non-target species, including mollusks and fish . Regulatory measures have since been implemented to limit its use in many jurisdictions.

Industrial Applications

In addition to biocidal uses, TBT serves various roles in industrial applications:

- Stabilizers for Plastics : TBT is used as a heat stabilizer in polyvinyl chloride (PVC) formulations. Its role here is crucial as it helps maintain the integrity of plastic products during processing and end-use .

- Catalysts in Chemical Reactions : TBT is employed as a catalyst in several chemical reactions, particularly those involving organic synthesis and polymerization processes .

Environmental Concerns

The widespread use of TBT has raised significant environmental concerns:

- Toxicity : Studies have demonstrated that TBT can induce oxidative stress by depleting cellular glutathione levels, thereby increasing vulnerability to oxidative damage . This raises concerns for both human health and ecological safety.

- Regulatory Actions : Due to its environmental persistence and toxicity, many countries have enacted regulations limiting the use of TBT. For instance, the International Maritime Organization (IMO) has banned the use of TBT-based antifouling paints on ships since 2008 .

Research Findings

Recent research continues to explore the impacts of TBT on health and the environment:

- Bioaccumulation Studies : Investigations into the bioaccumulation of TBT in marine organisms reveal alarming concentrations that exceed safe levels for human consumption. For example, studies have shown that TBT levels can accumulate significantly in oysters and fish tissues .

- Health Impact Assessments : Research indicates that exposure to TBT can lead to various health issues, including endocrine disruption and immune system impairment .

Data Tables

| Application Area | Use Case | Environmental Impact |

|---|---|---|

| Antifouling Agents | Ship hull coatings | Bioaccumulation in marine life |

| Wood Preservation | Protection against decay | Potential leaching into soil/water |

| Plastic Stabilizers | PVC products | Long-term environmental persistence |

| Catalysts | Organic synthesis | Chemical waste concerns |

Comparaison Avec Des Composés Similaires

Similar Compounds

Tributyltin Hydride: Similar to tributyl(tert-butyl)stannane, tributyltin hydride is used as a hydrogen donor in radical reactions.

Triphenyltin Hydride: Another organotin compound with similar reactivity but different substituents.

Trimethyltin Hydride: Known for its high reactivity but also higher toxicity compared to tributyl(tert-butyl)stannane.

Uniqueness

T-BUTYLTRI-N-BUTYLTIN is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where other organotin compounds may not be suitable .

Activité Biologique

T-Butyltri-n-butyltin (TBTT) is a member of the organotin compound family, which has garnered attention due to its diverse biological activities, particularly in immunotoxicity and anticancer properties. This article explores the biological activity of TBTT, synthesizing data from various studies, including case studies and toxicity assessments.

Overview of Organotin Compounds

Organotin compounds, such as TBTT, are characterized by their tin atom bonded to organic groups. They have been widely used in industrial applications, but their biological effects raise significant concerns regarding human health and environmental safety. TBTT, specifically, is noted for its immunosuppressive and cytotoxic properties.

Immunotoxicity of TBTT

Research has demonstrated that TBTT induces immunosuppression through several mechanisms:

- Endoplasmic Reticulum (ER) Stress : TBTT exposure leads to ER stress in human T lymphocyte cell lines, as evidenced by increased levels of stress markers such as ATF3 and DDIT3. This stress is linked to elevated intracellular calcium levels that activate signaling pathways associated with apoptosis .

- Oxidative Stress : The compound increases reactive oxygen species (ROS) levels while depleting reduced glutathione, promoting oxidative damage within cells .

- Caspase Activation : TBTT triggers the cleavage of caspase-3, a critical event in the apoptotic pathway, indicating its potential to induce cell death in immune cells .

Anticancer Activity

The anticancer potential of TBTT has been explored through various in vitro studies:

Case Study: Colon Cancer Cell Lines

In a comparative study examining the effects of different organotin compounds on colon cancer cell lines (HCT116 and CaCo-2), TBTT exhibited significant cytotoxicity. The findings indicated that:

- Cell Viability Reduction : At a concentration of 1 μM over 48 hours, TBTT reduced cell viability by approximately 68.9% in HCT116 cells and 45% in CaCo-2 cells. This effect was less pronounced compared to its derivatives but still significant .

- Cell Cycle Arrest : TBTT treatment resulted in G2/M phase arrest, suggesting a mechanism through which it inhibits cell proliferation without necessarily inducing apoptosis at lower concentrations .

Comparative Toxicity Data

The toxicity profile of TBTT relative to other organotin compounds is summarized in the following table:

| Compound | Cell Line | % Viability Reduction | Concentration (μM) | Mechanism |

|---|---|---|---|---|

| This compound | HCT116 | 68.9% | 1 | Apoptosis via caspase activation |

| This compound | CaCo-2 | 45% | 1 | Cell cycle arrest |

| Tributyltin | HCT116 | 85% | 1 | Apoptosis |

| Di-n-butyltin | Various | Moderate (50%-70%) | Varies | Antiproliferative effects |

The biological activity of TBTT can be attributed to several key mechanisms:

- Calcium Signaling : The rapid increase in intracellular calcium levels upon exposure to TBTT suggests that calcium-dependent pathways are crucial for its biological effects. This includes activation of proteases such as M-calpain and transcription factors like NF-kB and NFAT .

- Histone Deacetylation : Recent studies indicate that TBTT may act as an epigenetic modifier, influencing histone acetylation patterns that could affect gene expression related to tumor suppression .

Propriétés

IUPAC Name |

tributyl(tert-butyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQLMRHTEJKONO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.